molecular formula C20H17N3O4S B12446253 N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B12446253
M. Wt: 395.4 g/mol
InChI Key: IDSNRDSXMNAUNL-UHFFFAOYSA-N
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Description

N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions. Another method involves the cyanoacetylation of amines, which can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains makes it a candidate for developing new antibiotics. Additionally, its anticancer properties are being explored for potential use in chemotherapy .

Mechanism of Action

The mechanism of action of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may induce apoptosis by disrupting key signaling pathways .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O4S/c24-18(13-27-16-8-2-1-3-9-16)23-20(28)22-15-7-4-6-14(12-15)21-19(25)17-10-5-11-26-17/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)

InChI Key

IDSNRDSXMNAUNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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